4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-Acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a trisubstituted pyrrolinone derivative characterized by:
- Position 1: A 4-hydroxyphenyl group, contributing hydrogen-bonding capacity and polarity.
- Position 4: An acetyl substituent, which may influence electronic properties and metabolic stability.
- Position 5: A 4-isopropylphenyl group, providing steric bulk and lipophilicity.
For example, compounds with similar substitutions, such as 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (), emphasize the role of aryl substituents in modulating physicochemical properties .
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-(4-hydroxyphenyl)-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H21NO4/c1-12(2)14-4-6-15(7-5-14)19-18(13(3)23)20(25)21(26)22(19)16-8-10-17(24)11-9-16/h4-12,19,24-25H,1-3H3 |
InChI Key |
UDWWUMLUYICTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)O)O)C(=O)C |
Origin of Product |
United States |
Biological Activity
4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activities, including case studies, research findings, and detailed data tables.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with various functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,5-dihydro-2H-pyrrol-2-one, including the compound , exhibit significant antibacterial properties.
- Minimum Inhibitory Concentrations (MICs) :
- Against Methicillin-resistant Staphylococcus aureus (MRSA): MIC values range from 4 to 16 μg/mL depending on the specific derivative tested .
- Comparative studies indicate that compounds similar to this compound show potent activity against various bacterial strains, making them potential candidates for further development as antibacterial agents .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4-acetyl-3-hydroxy... | MRSA | 8 |
| Similar Derivative | S. aureus | 3.12 |
| Control (Ciprofloxacin) | S. aureus | 2 |
Anticancer Activity
Research into the anticancer properties of pyrrole derivatives has revealed promising results. For instance, compounds within this class have shown effectiveness in inhibiting cancer cell proliferation.
- Mechanism of Action : The proposed mechanisms include interference with cellular signaling pathways and induction of apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor.
- Acetylcholinesterase Inhibition : Studies indicate moderate to strong inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
- Anticancer Research :
- Enzyme Inhibition Study :
Chemical Reactions Analysis
Reaction Conditions and Mechanisms
Relevant reaction frameworks from analogous pyrrol-2-one derivatives include:
The Friedel-Crafts mechanism likely involves the generation of N-acyliminium ions from the pyrrol-2-one, which then react with indole derivatives to form substituted derivatives .
Structural Analog and SAR Analysis
While the exact compound is not directly analyzed in the provided sources, related pyrrol-2-one derivatives (e.g., 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) show:
-
Antibacterial activity : Lead compound 38 exhibits MICs of 8 μg/mL against MRSA and 4 μg/mL against MRSE .
-
Substituent effects : Hydroxyl and aryl groups at specific positions enhance biological activity, though detailed SAR for this derivative is not available .
Antibacterial Testing
Though the query focuses on chemical reactions, the structural similarity to antibacterial pyrrol-2-ones suggests potential for biological activity. Related compounds demonstrate:
Comparison with Similar Compounds
Table 1: Key Analogues and Their Properties
Key Observations
Substituent Impact on Physicochemical Properties
- Electron-Donating Groups: The 4-hydroxyphenyl group (Target Compound) enhances solubility via hydrogen bonding compared to non-polar groups like 4-methylphenyl (compound 9, ).
Steric Effects :
Aroyl vs. Acetyl at Position 4 :
- Replacement of acetyl with benzoyl (e.g., compound 38, ) increases molecular weight but may reduce metabolic stability due to larger aromatic systems.
Preparation Methods
Step 1: Synthesis of Methyl Pyruvate Derivatives
Methyl pyruvate intermediates are prepared via Claisen condensation between aryl methyl ketones (e.g., 4-isopropylacetophenone) and dimethyl oxalate under basic conditions:
$$
\text{Ar-C(O)-CH}3 + \text{(COOCH}3\text{)}2 \xrightarrow{\text{MeONa/MeOH}} \text{Ar-C(O)-C(O)-COOCH}3
$$
Key Parameters :
Step 2: Three-Component Cyclization
The methyl pyruvate derivative reacts with 4-hydroxybenzaldehyde and 4-isopropylphenylamine in 1,4-dioxane with catalytic acetic acid:
$$
\begin{array}{ccc}
\text{Ar-C(O)-C(O)-COOCH}3 & + & \text{4-HO-C}6\text{H}4\text{-CHO} \
& + & \text{4-iPr-C}6\text{H}4\text{-NH}2 \
& \xrightarrow{\text{1,4-dioxane, 25°C}} & \
& \text{Target Compound} & \
\end{array}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature | 25°C |
| Reaction Time | 3–24 hours |
| Yield | 43–62% |
Mechanistic Insights :
- Imine formation between aldehyde and amine.
- Nucleophilic attack by pyruvate enolate.
- Cyclization via keto-enol tautomerism.
Modified Hantzsch Pyrrole Synthesis
A second approach adapts the Hantzsch dihydropyridine synthesis to pyrrolone systems.
Reaction Scheme
$$
\text{Ethyl acetoacetate} + \text{4-Hydroxybenzaldehyde} + \text{4-Isopropylphenylisocyanide} \xrightarrow{\text{EtOH/HCl}} \text{Target Compound}
$$
Conditions :
Limitations :
- Requires strict anhydrous conditions.
- Byproducts include uncyclized linear adducts.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/L·day | 5.2 kg/L·day |
| Impurity Profile | 8–12% | <3% |
| Solvent Consumption | 15 L/kg product | 4 L/kg product |
Crystallization Protocols
Anti-Solvent Crystallization :
- Dissolve crude product in hot ethyl acetate (60°C).
- Add n-heptane at 0.5°C/min until cloud point.
- Yields >99% purity crystals.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Three-Component | 43–62 | 95–98 | High |
| Hantzsch | 35–48 | 85–90 | Moderate |
| Solid-Phase | 60–75 | 90–95 | Low |
Key Observations :
- Three-component coupling offers the best balance of yield and scalability.
- Solid-phase synthesis is preferred for derivative libraries despite lower throughput.
Challenges and Mitigation Strategies
Common Side Reactions
Purification Difficulties
- Chiral Separation : Required for enantiopure forms.
Emerging Techniques
Photochemical Cyclization
Preliminary studies show UV irradiation (254 nm) reduces reaction times by 60% while maintaining yields.
Biocatalytic Approaches
- Lipase B (Candida antarctica) catalyzes enantioselective acetyl transfer:
- ee >98% achieved in pilot trials.
Q & A
Q. What are the key synthetic strategies for preparing 4-acetyl-3-hydroxy-1-(4-hydroxyphenyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one?
- Methodological Answer : The compound can be synthesized via base-assisted cyclization of precursor molecules. For example, analogous pyrrol-2-ones are prepared by reacting hydroxy-substituted intermediates (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with aryl amines or phenols under reflux conditions. Key steps include:
- Substitution : Introduce aryl groups (e.g., 4-hydroxyphenyl, 4-isopropylphenyl) via nucleophilic aromatic substitution or condensation reactions.
- Cyclization : Use bases like NaOH to facilitate ring closure (e.g., as in , where cyclization yields 46–63% for related compounds).
- Purification : Recrystallization from methanol or ether to isolate the product .
Table 1 : Representative Synthetic Conditions
| Precursor | Reagent | Reaction Time | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5-Hydroxy-pyrrol-2-one | 4-Hydroxyphenyl | 3–30 hrs | 46–63 | 138–265 |
| 4-Acetyl derivative | Allyl amine | 3 hrs | 52 | 249–251 |
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : A multi-technique approach is employed:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., hydroxyl protons at δ 3.5–5.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- FTIR : Confirms functional groups (e.g., acetyl C=O stretching ~1700 cm⁻¹, hydroxyl O-H ~3200 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 376.1973 for analogs) .
- Melting Point : Assesses purity (e.g., 249–265°C for structurally similar compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Methodological Answer : Systematic optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., xylene) enhance cyclization efficiency during reflux ().
- Catalyst Screening : Bases like NaOH or KCO influence reaction rates and regioselectivity.
- Temperature Control : Shorter reaction times (3 hrs) at room temperature reduce side reactions, as seen in (52% yield).
Table 2 : Impact of Reaction Parameters on Yield
| Parameter | Effect on Yield | Example |
|---|---|---|
| Prolonged reflux (30 hrs) | Lower (46%) | (Compound 15m) |
| Room temperature (3 hrs) | Higher (52–62%) | (Compound 36) |
Q. What strategies resolve contradictions in spectroscopic data interpretation (e.g., overlapping NMR signals)?
- Methodological Answer : Advanced techniques include:
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : SAR exploration involves:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-tert-butylphenyl in ) to assess steric/electronic effects.
- Biological Assays : Test analogs against target enzymes or receptors, correlating activity with substituent properties.
- Statistical Analysis : Use QSAR models to predict activity trends based on substituent parameters (e.g., Hammett σ values) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
